molecular formula C8H8BrFO B1375031 1-(2-Bromo-6-fluorophenyl)ethanol CAS No. 1232407-68-9

1-(2-Bromo-6-fluorophenyl)ethanol

Cat. No. B1375031
CAS RN: 1232407-68-9
M. Wt: 219.05 g/mol
InChI Key: JIUIEPDQCBTIEI-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO . It has a molecular weight of 219.05 g/mol .


Synthesis Analysis

The synthesis of 2-Bromo-6-fluorophenyl methanol, a compound similar to 1-(2-Bromo-6-fluorophenyl)ethanol, has been studied . The process involves bromination, hydrolysis, oxidation, and Sommlet reactions. The yield of 2-Bromo-6-fluorophenyl methanol was 92.8% when ethanol was used as a solvent .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-6-fluorophenyl)ethanol can be represented by the formula C8H8BrFO . The compound contains a bromine atom and a fluorine atom attached to the phenyl group, and an ethanol group attached to the phenyl ring .


Chemical Reactions Analysis

The synthesis of 2-Bromo-6-fluorophenyl methanol involves several chemical reactions, including bromination, hydrolysis, oxidation, and Sommlet reactions . The yield of 2-Bromo-6-fluorophenyl methanol was 92.8% when ethanol was used as a solvent .

Scientific Research Applications

  • Crystallography and Structural Analysis

    • The compound's crystal structure provides insights into its molecular interactions and stability. For instance, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a related compound, was studied using X-ray crystallography. This research revealed the compound's monoclinic system space group and intermolecular hydrogen bonding, which is crucial for understanding its structural properties (Percino et al., 2008).
  • Spectroscopy and Conformational Studies

    • Spectroscopic techniques like resonant two-photon ionization spectroscopy have been used to study the conformational landscape of fluorophenyl ethanols. Such studies help understand the effects of fluorine atoms on molecular structure and behavior (Speranza et al., 2009).
  • Synthesis of Chiral Intermediates

    • 1-(2-Bromo-6-fluorophenyl)ethanol is used in the synthesis of chiral intermediates. For example, the enantioselective microbial reduction of related compounds has been used to produce chiral intermediates with high yield and enantiomeric excess, critical for pharmaceutical applications (Patel et al., 2004).
  • Biotransformation and Enantioselective Synthesis

    • Biotransformation methods have been employed to synthesize enantiomerically pure forms of related fluorophenyl ethanol compounds. These methods are essential for producing key intermediates in drug development (Martínez et al., 2010).
  • Electrochemical Conversion Methods

    • Electrochemical methods have been developed for converting haloacetophenones into corresponding halophenyl ethanols, showcasing a convenient approach for synthesizing such compounds (Ikeda, 1990).

Mechanism of Action

Target of Action

It’s known that this compound is a potential intermediate for the synthesis of several potential anti-alzheimer’s drugs . Therefore, it can be inferred that its targets could be related to the biochemical pathways implicated in Alzheimer’s disease.

Mode of Action

It’s known that bromo-fluorophenyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromo-fluorophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .

Biochemical Pathways

Given its potential use in the synthesis of anti-alzheimer’s drugs , it may influence pathways related to neurodegeneration and cognitive function.

Result of Action

As a potential intermediate in the synthesis of anti-alzheimer’s drugs , its action could potentially result in the inhibition of certain enzymes or pathways implicated in Alzheimer’s disease.

Safety and Hazards

While specific safety data for 1-(2-Bromo-6-fluorophenyl)ethanol is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-bromo-6-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUIEPDQCBTIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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